molecular formula C9H19NO2 B2919835 tert-Butyl 3-aminopentanoate CAS No. 1550485-50-1

tert-Butyl 3-aminopentanoate

Cat. No. B2919835
CAS RN: 1550485-50-1
M. Wt: 173.256
InChI Key: KLZKLOMEOUQHEO-UHFFFAOYSA-N
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Description

“tert-Butyl 3-aminopentanoate” is a chemical compound with the molecular formula C9H19NO2 . It has a molecular weight of 173.26 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of tert-butyl esters of N α-protected amino acids from tert-butanol has been developed . The esterification is catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate . Another method involves the use of amino acid ionic liquids (AAILs) for organic synthesis . A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H19NO2/c1-5-7(10)6-8(11)12-9(2,3)4/h7H,5-6,10H2,1-4H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

The tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules . The tert-butyl group can be effectively oxidized to form primary alcohols in preparative yields . The released tert-butyl carbocation is subsequently deprotonated by the anionic TFA, resulting in the formation of 2-methyl-propene .


Physical And Chemical Properties Analysis

“this compound” is a solid or semi-solid or lump or liquid . It should be stored in a dark place, under inert atmosphere, and in a freezer under -20C .

Safety and Hazards

“tert-Butyl 3-aminopentanoate” is considered hazardous . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to not breathe dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

The tert-butyl group is being explored as a potential functional group in strategic synthetic planning for complex molecular architectures . Its ability to undergo non-directed catalytic hydroxylation of sterically congested primary C−H bonds is being investigated .

properties

IUPAC Name

tert-butyl 3-aminopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-5-7(10)6-8(11)12-9(2,3)4/h7H,5-6,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZKLOMEOUQHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1550485-50-1
Record name tert-butyl 3-aminopentanoate
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